molecular formula C26H34N6O9 B12381966 Me-Tet-PEG4-NHS

Me-Tet-PEG4-NHS

Cat. No.: B12381966
M. Wt: 574.6 g/mol
InChI Key: LGEMLJPCMGRIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The preparation of Me-Tet-PEG4-NHS involves the synthesis of the tetrazine-PEG4-NHS ester. The synthetic route typically includes the following steps:

Industrial production methods involve scaling up these reactions under optimized conditions to ensure high yield and purity. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance solubility and reaction efficiency .

Chemical Reactions Analysis

Me-Tet-PEG4-NHS undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

The major products formed from these reactions include the conjugated product with trans-cyclooctene-containing compounds and the hydrolyzed carboxylic acid derivative .

Scientific Research Applications

Me-Tet-PEG4-NHS has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Me-Tet-PEG4-NHS involves the inverse electron demand Diels-Alder reaction between its tetrazine group and trans-cyclooctene-containing compounds. This reaction forms a stable covalent bond, allowing for the specific and efficient conjugation of biomolecules. The polyethylene glycol units provide flexibility and solubility, enhancing the overall efficiency of the conjugation process .

Comparison with Similar Compounds

Me-Tet-PEG4-NHS can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its high specificity and efficiency in the inverse electron demand Diels-Alder reaction, making it a valuable tool in bioconjugation and click chemistry applications.

Biological Activity

Me-Tet-PEG4-NHS (Methyl Tetrazine-Polyethylene Glycol 4-N-hydroxysuccinimide) is a bioorthogonal compound widely used in bioconjugation applications. Its unique structure allows for selective reactions with trans-cyclooctene (TCO)-containing molecules, facilitating targeted drug delivery and imaging techniques. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

This compound operates primarily through the inverse electron demand Diels-Alder (iEDDA) reaction with TCOs. This reaction is characterized by its high specificity and efficiency under physiological conditions, making it suitable for various biological applications. The tetrazine moiety reacts rapidly with TCOs, forming stable conjugates that can be utilized for targeted delivery of drugs or imaging agents .

Key Features

  • Selective Reactivity : The tetrazine group allows for rapid and selective conjugation with TCOs.
  • Biocompatibility : PEGylation enhances the solubility and stability of the conjugates in biological systems.
  • Versatile Applications : this compound can be used in drug delivery systems, imaging, and diagnostics.

Applications

  • Targeted Drug Delivery : By attaching therapeutic agents to specific tissues or cells, this compound facilitates targeted treatment strategies.
  • Imaging Techniques : It aids in the development of imaging probes that can selectively bind to biomarkers in disease states, enhancing diagnostic capabilities.

Study 1: Drug Conjugation Efficacy

In a study focusing on drug-linker optimization, researchers utilized PEGylated glucuronide conjugates linked to monomethylauristatin E (MMAE). The incorporation of a PEG chain minimized plasma clearance and increased antitumor activity in xenograft models. These findings highlight how PEGylation can enhance the therapeutic window of drug conjugates, suggesting similar potential for this compound in improving drug delivery systems .

Study 2: Imaging Applications

Another investigation explored the use of this compound in labeling single-domain antibodies (sdAbs) for imaging purposes. The study reported a significant improvement in radiochemical yields when using tetrazine-based labeling methods compared to traditional approaches. This enhanced binding affinity and reduced renal uptake indicated that this compound could be pivotal in developing more effective imaging agents .

Comparative Analysis

The following table summarizes key compounds related to this compound and their unique properties:

CompoundKey FeaturesUnique Properties
This compound Tetrazine group, PEG linkerHigh specificity for TCOs; suitable for bioconjugation
Tetrazine-PEG4-NHS Similar structure without methyl groupBroader reactivity scope; designed for amine conjugation
Me-Tz-PEG4-COOH Contains a triazole group instead of tetrazineDifferent reactivity profile; less selective than Me-Tet

Research Findings

Research indicates that the effectiveness of this compound is significantly influenced by the length of the PEG chain used. Longer PEG chains have been shown to reduce plasma clearance rates, enhancing the overall efficacy of drug delivery systems . Additionally, studies involving tetrazine functionalization have demonstrated successful covalent immobilization of antibodies, further emphasizing the compound's utility in therapeutic applications .

Properties

Molecular Formula

C26H34N6O9

Molecular Weight

574.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C26H34N6O9/c1-19-28-30-26(31-29-19)21-4-2-20(3-5-21)18-27-22(33)8-10-37-12-14-39-16-17-40-15-13-38-11-9-25(36)41-32-23(34)6-7-24(32)35/h2-5H,6-18H2,1H3,(H,27,33)

InChI Key

LGEMLJPCMGRIMC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.